molecular formula C13H10FNO3 B3023082 Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate CAS No. 259089-69-5

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate

Cat. No. B3023082
CAS RN: 259089-69-5
M. Wt: 247.22 g/mol
InChI Key: CTRINKVFHXPXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also has a fluorophenyl group attached to the pyrrole ring, which could potentially influence its reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and the specific conditions required.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic pyrrole ring and the fluorophenyl group. These groups could potentially participate in various interactions such as pi stacking or hydrogen bonding, which would influence the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring and the fluorophenyl group. For instance, the pyrrole ring is known to undergo electrophilic substitution reactions . The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could influence its polarity, solubility, and stability .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound has shown promising anti-breast cancer potential. Molecular docking studies revealed that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This suggests its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Properties

Pyrazoles and their derivatives are known for their antimicrobial activity. This compound could be explored further as an antimicrobial agent against various pathogens .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Pyrazole derivatives have demonstrated anti-inflammatory properties, and this compound could be investigated for its potential in modulating inflammatory responses .

Antioxidant Activity

Oxidative stress contributes to several health conditions. Compounds with antioxidant properties are valuable in combating oxidative damage. Further studies could explore the antioxidant potential of this pyrazole derivative .

Cytotoxicity and Anti-Tumor Effects

Pyrazoles have been associated with cytotoxicity and anti-tumor activity. Investigating this compound’s impact on tumor cell lines could provide valuable insights for cancer therapy .

Analgesic Properties

Chronic pain management remains a challenge. Some pyrazole derivatives exhibit analgesic effects, and this compound might be worth exploring in preclinical studies .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as medicine or materials science. Further studies could also focus on understanding its reactivity and properties in more detail .

properties

IUPAC Name

methyl 1-(4-fluorophenyl)-5-formylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)12-7-6-11(8-16)15(12)10-4-2-9(14)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRINKVFHXPXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1C2=CC=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate
Reactant of Route 5
Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.